8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O/c19-14-10-12(18(20,21)22)11-23-15(14)26-8-6-17(7-9-26)24-16(28)27(25-17)13-4-2-1-3-5-13/h1-5,10-11,25H,6-9H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRADUBFDNKMLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)N(N2)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.
Spirocyclization: The intermediate is then subjected to spirocyclization, often involving a cyclization agent like a Lewis acid to form the spiro structure.
Final Assembly: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the stringent conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atoms in the spiro ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
N-Oxides: Formed from oxidation reactions.
Piperidine Derivatives: Resulting from reduction reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant biological activities, including antimicrobial and antitumor effects. Its structural characteristics make it a promising candidate for drug development targeting various diseases.
Potential Therapeutic Uses
- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antibacterial properties, potentially useful in treating infections.
- Antitumor Effects : Similar compounds have shown promise in inhibiting tumor growth, suggesting that this compound may also be effective against certain cancers.
- Interaction with Biological Targets : Preliminary studies suggest that the compound may interact with specific receptors or enzymes, influencing biological pathways beneficial for therapeutic applications.
Agrochemical Applications
The compound is also recognized for its role in agrochemical formulations. Its unique chemical properties allow it to function as a key structural ingredient in the development of various agrochemicals.
Key Features in Agrochemicals
- Pesticide Development : The trifluoromethyl and chloro groups enhance the compound's reactivity, making it suitable for designing effective pesticides.
- Fungicidal Properties : Similar compounds have been noted for their fungicidal activities, indicating potential applications in crop protection.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2,4-Triazole derivatives | Contains triazole ring | Antiviral properties |
| 1-Oxa-4,8-diazaspiro compounds | Oxa group included | Enhanced solubility |
| Pyridine-based spiro compounds | Pyridine moiety present | Diverse biological activities |
This table highlights how the structural variations influence biological activities and chemical properties, positioning 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one as a unique candidate for further investigation.
Mechanism of Action
The mechanism of action of 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity through hydrophobic interactions and halogen bonding. The spiro structure provides rigidity, ensuring a specific orientation when interacting with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs derived from the evidence:
Key Observations:
Core Structure: The target compound’s tetraaza spiro core (four nitrogen atoms) distinguishes it from analogs with fewer nitrogens (e.g., triaza in Analog 3). This may influence hydrogen-bonding capacity and binding kinetics .
Substituent Effects :
- The 2-phenyl group in the target compound likely enhances π-π stacking interactions with aromatic residues in protein binding pockets, a feature absent in Analog 2 and 3 .
- Analog 1’s dichlorophenyl-isoxazole moiety suggests optimization for kinase inhibition, whereas the target compound’s simpler substituents may prioritize metabolic stability .
Synthetic Complexity :
- The target compound’s synthesis likely parallels Analog 2’s protocol (Suzuki coupling), but the addition of a phenyl group introduces extra steps, such as functionalization at the 2-position .
- Analog 1’s acylated isoxazole group requires additional coupling reactions, increasing synthetic difficulty .
Research Findings and Implications
- Bioavailability: Analog 2’s lack of a phenyl group correlates with lower molecular weight (370.75 g/mol vs.
- Selectivity : The dichlorophenyl group in Analog 1 demonstrates how halogenated aromatics can enhance selectivity for kinases, suggesting the target compound’s chloro-trifluoromethyl-pyridinyl group may serve a similar purpose .
- Stability : The trifluoromethyl group in all analogs confers resistance to oxidative metabolism, a critical feature for CNS drugs requiring prolonged half-lives .
Biological Activity
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a complex organic compound with potential biological activities. Its unique structure, characterized by a spirocyclic framework and multiple heteroatoms, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C18H17ClF3N5O
- Molecular Weight : 411.81 g/mol
- Density : 1.51 g/cm³ (predicted)
- pKa : 15.48 (predicted) .
Antimicrobial Activity
A study conducted on related spiro compounds revealed promising antimicrobial effects. For instance:
- In Vitro Testing : The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Activity
Research on similar tetraaza compounds has shown:
- Cell Line Studies : Compounds within this class have been tested against several cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 10 to 50 µM, indicating moderate to high potency .
Case Study 1: Anticancer Efficacy
A comparative study evaluated the efficacy of tetraazaspiro compounds against human breast cancer cells. The results indicated that compounds similar to 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Case Study 2: Antimicrobial Screening
In another study, derivatives were screened for their antimicrobial activity against Candida albicans and Aspergillus niger. The results showed that certain derivatives had an MIC of less than 20 µg/mL, demonstrating significant antifungal activity .
Data Tables
Q & A
Q. What are the common synthetic routes for 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, and how is purity ensured?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with spirocyclic intermediates and pyridinyl derivatives. Key steps include:
- Coupling reactions : Use of THF as a solvent with triethylamine (Et3N) to facilitate nucleophilic substitutions, as seen in analogous spirocyclic systems .
- Purification : Column chromatography (silica gel) and recrystallization (e.g., methanol) are critical for isolating high-purity products. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
- Analytical validation : Melting point analysis (e.g., 573 K in related compounds) and HPLC with high-resolution columns (e.g., Chromolith) confirm purity .
Q. How is the structural characterization of this compound performed?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve the spirocyclic core and substituent positions.
- X-ray crystallography : Single-crystal diffraction (e.g., from methanol recrystallization) provides unambiguous confirmation of the tetraazaspiro[4.5]decan-3-one scaffold and trifluoromethylpyridinyl orientation .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer: Initial activity assessments focus on target engagement and selectivity:
- Enzyme inhibition assays : Use fluorogenic substrates in kinetic studies to evaluate binding to kinases or proteases, as seen in related spirocyclic inhibitors .
- Cellular permeability : Caco-2 monolayer assays assess membrane penetration, critical for CNS-targeting compounds .
- Cytotoxicity profiling : MTT assays in HEK-293 or HepG2 cells establish baseline safety thresholds .
Advanced Research Questions
Q. How can computational modeling optimize the structure-activity relationship (SAR) of this compound?
Methodological Answer: Molecular docking and dynamics simulations guide SAR refinement:
- Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases), focusing on the trifluoromethylpyridinyl moiety’s role in hydrophobic binding pockets .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., chloro vs. fluoro analogs) .
- Validation : Cross-correlate computational predictions with experimental IC50 values to refine force field parameters .
Q. How do researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized protocols : Adopt USP guidelines for enzyme assays to minimize inter-lab variability .
- Orthogonal assays : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Meta-analysis : Pool data from multiple studies (e.g., Pfmrk inhibitor research) to identify consensus trends .
Q. What strategies are effective for improving synthetic yield and scalability?
Methodological Answer: Optimization focuses on reaction kinetics and solvent systems:
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and byproduct formation .
- Catalyst selection : Evaluate Pd-based catalysts for coupling efficiency in pyridinyl derivatization .
- Flow chemistry : Pilot continuous-flow systems to enhance reproducibility and scale-up potential .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
Methodological Answer:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Metabolite identification : HRMS/MS profiles detect hydroxylated or dealkylated metabolites, informing structural modifications for improved stability .
Q. What advanced analytical techniques resolve stereochemical uncertainties in the spirocyclic core?
Methodological Answer:
- Chiral HPLC : Use Purospher® STAR columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign absolute configuration .
- NOESY NMR : Detect through-space correlations to confirm spatial arrangement of the phenyl and pyridinyl groups .
Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration?
Methodological Answer:
- Lipophilicity optimization : Calculate logP values (e.g., using ChemDraw) and synthesize analogs with controlled ClogP (2–4) to balance permeability and solubility .
- P-gp efflux assays : Use MDCK-MDR1 cells to identify derivatives with reduced P-glycoprotein substrate liability .
- In silico BBB predictors : Tools like BBB Predictor (Molinspiration) prioritize candidates with favorable physicochemical properties .
Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?
Methodological Answer:
- Theoretical anchoring : Link studies to established frameworks (e.g., kinase inhibition theories or spirocyclic compound SAR principles) .
- Omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map signaling pathways affected by the compound .
- Dose-response modeling : Use Hill equations to quantify efficacy and potency in cellular models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
